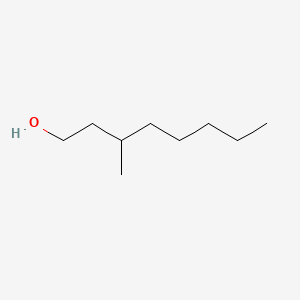

3-Méthyl-octan-1-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of an ester, such as 3-Methyl-octan-1-ol, can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis

The molecular formula of 3-Methyl-octan-1-ol is C9H20O . It has an average mass of 144.255 Da and a monoisotopic mass of 144.151413 Da .Physical and Chemical Properties Analysis

3-Methyl-octan-1-ol has a density of 0.8±0.1 g/cm3, a boiling point of 196.6±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 50.4±6.0 kJ/mol and a flash point of 79.5±6.5 °C . The index of refraction is 1.430 .Applications De Recherche Scientifique

Production Microbienne

En raison du potentiel de 3-Méthyl-octan-1-ol comme substitut à l’essence et de son rôle en tant que produit chimique de plateforme, les scientifiques ont recherché et conçu des microbes capables de produire efficacement du this compound dans des environnements industriels afin de compléter la source conventionnelle (en tant que sous-produit de la fermentation éthanolique de la levure) .

Algues Marines

L’Oct-1-en-3-ol, un composé apparenté, a démontré qu’il réduisait la quantité de bactéries épiphytes sur les thalles de P. haitanensis de manière concentration-dépendante . Cette découverte suggère que le this compound et les composés apparentés peuvent avoir des applications potentielles en biologie et en écologie marines .

Mécanisme D'action

- 3-Methyl-octan-1-ol (also known as 1-octen-3-ol ) is a volatile organic compound found in various natural sources, including marine algae .

- In the marine alga P. haitanensis, 1-octen-3-ol acts as a self-stimulating messenger, inducing a “primed” state for defense .

- Upregulation of the synthesis of methyl jasmonic acid, indole-3-acetic acid, and gibberellin A3 occurs upon exposure to 1-octen-3-ol, preparing the alga for defense .

- The exact molecular interactions remain to be fully elucidated, but its effects on gene expression and redox state contribute to host defense activation .

- The production of 1-octen-3-ol is self-amplified via the fatty acid-oxylipin metabolic cycle through a positive feedback loop .

- This compound adjusts the redox state in cells, leading to defense activation .

- Its absorption, distribution, metabolism, and excretion properties in marine algae are not well-characterized .

- Upon exposure to 1-octen-3-ol, marine algae like P. haitanensis exhibit a “primed” state, enhancing their readiness for defense .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Orientations Futures

Analyse Biochimique

Biochemical Properties

3-Methyl-octan-1-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in lipid metabolism, such as lipases and esterases. These enzymes catalyze the hydrolysis of ester bonds in lipids, and 3-Methyl-octan-1-ol can act as a substrate or inhibitor in these reactions. Additionally, 3-Methyl-octan-1-ol has been observed to interact with certain proteins that are involved in cell signaling pathways, influencing the activity of these pathways through its binding interactions .

Cellular Effects

The effects of 3-Methyl-octan-1-ol on various types of cells and cellular processes are diverse. In certain cell types, this compound has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, 3-Methyl-octan-1-ol can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in regulating cellular functions. Additionally, this compound has been found to affect the redox state of cells, potentially leading to alterations in cellular defense mechanisms .

Molecular Mechanism

At the molecular level, 3-Methyl-octan-1-ol exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, 3-Methyl-octan-1-ol has been shown to inhibit the activity of certain lipases by binding to their active sites, thereby preventing the hydrolysis of lipid substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-octan-1-ol can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors such as light and heat. Long-term studies have shown that 3-Methyl-octan-1-ol can have sustained effects on cellular function, including alterations in cell signaling and metabolism over extended periods of exposure .

Dosage Effects in Animal Models

The effects of 3-Methyl-octan-1-ol vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. In some cases, high doses of 3-Methyl-octan-1-ol have been associated with toxic or adverse effects, including disruptions in cellular metabolism and oxidative stress. These dosage-dependent effects highlight the importance of careful dosage control in experimental studies .

Metabolic Pathways

3-Methyl-octan-1-ol is involved in various metabolic pathways, particularly those related to lipid metabolism. This compound can be metabolized by enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, leading to the formation of metabolites that are further processed in the body. The interactions of 3-Methyl-octan-1-ol with these enzymes can influence metabolic flux and the levels of specific metabolites, thereby affecting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 3-Methyl-octan-1-ol is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or facilitated transport mechanisms, and it can bind to intracellular proteins that influence its localization and accumulation. The distribution of 3-Methyl-octan-1-ol within cells can affect its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of 3-Methyl-octan-1-ol is an important factor in determining its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications. The localization of 3-Methyl-octan-1-ol within these compartments can influence its interactions with enzymes and other biomolecules, thereby affecting its overall biochemical activity .

Propriétés

IUPAC Name |

3-methyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-3-4-5-6-9(2)7-8-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFSZAMBOZSCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559035 | |

| Record name | 3-Methyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38514-02-2 | |

| Record name | 3-Methyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

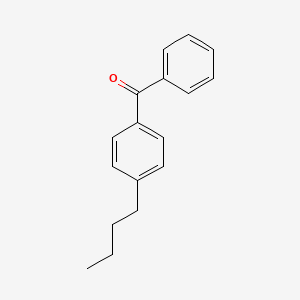

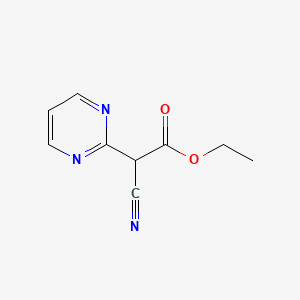

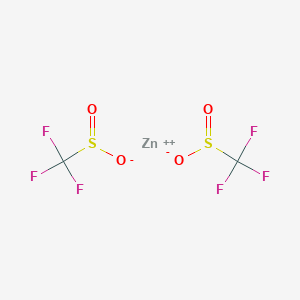

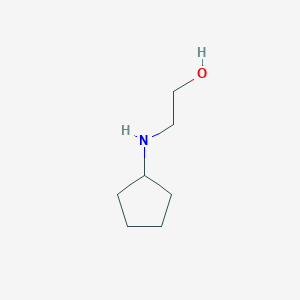

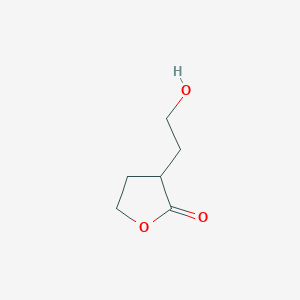

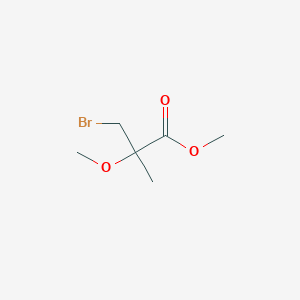

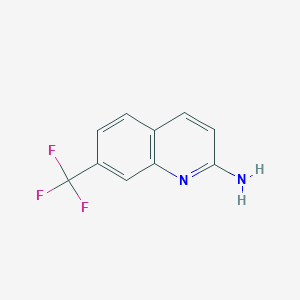

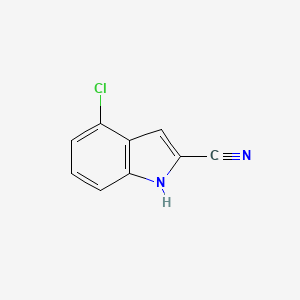

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B1355454.png)